molecular formula C19H28N2O5S B4424141 N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4424141
M. Wt: 396.5 g/mol
InChI Key: LJESRHKCMRFVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide works by selectively inhibiting the activity of protein kinases that are involved in the signaling pathways that regulate cell growth and survival. Specifically, it binds to the ATP-binding site of these kinases and prevents them from phosphorylating their downstream targets. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. It has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a potent and selective inhibitor of several protein kinases, making it a valuable tool for studying the signaling pathways that regulate cell growth and survival. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic applications. Additionally, the study of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

N-cycloheptyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. These kinases play a crucial role in the signaling pathways that regulate cell proliferation, differentiation, and survival.

properties

IUPAC Name

N-cycloheptyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-25-18-9-8-16(14-17(18)19(22)21-10-12-26-13-11-21)27(23,24)20-15-6-4-2-3-5-7-15/h8-9,14-15,20H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJESRHKCMRFVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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